C19H18Cl2FNO2
Description
C19H18Cl2FNO2 is a halogenated aromatic compound containing chlorine, fluorine, and nitro functional groups. The presence of halogens and nitro groups often correlates with bioactivity, such as enzyme inhibition or antimicrobial properties .
Properties
Molecular Formula |
C19H18Cl2FNO2 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C19H17ClFNO2.ClH/c20-16-5-8-19(24-13-14-3-6-17(21)7-4-14)15(10-16)11-22-12-18-2-1-9-23-18;/h1-10,22H,11-13H2;1H |
InChI Key |
TVOOTOQOBLBWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzylamine with 4-(3-fluoropropoxy)benzaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including condensation and amide formation, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
(2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (2E)-N-[(3,4-dichlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence includes compounds with overlapping functional groups (e.g., halogens, aromatic systems) or molecular frameworks. Below is a detailed comparison:
Table 1: Molecular Properties Comparison
Key Observations
Solubility Trends: The compound C9H19ClN2O2 exhibits high solubility (up to 38.4 mg/ml), likely due to its polar amide and ether groups . In contrast, C7H3Cl2NO has lower solubility (0.0194 mg/ml), possibly due to its rigid aromatic structure and higher hydrophobicity . The target compound’s solubility may fall between these values, depending on substituent effects.
Enzyme Inhibition: C7H3Cl2NO inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .
Synthetic Accessibility: C7H3Cl2NO was synthesized using catalysts like A-FGO in green chemistry conditions (yield: 98%) , while C9H19ClN2O2 employed NaBH(OAc)3 as a reducing agent . The target compound’s synthesis might require similar catalytic strategies for halogen incorporation.
Functional Group Analysis
- Chlorine vs. Fluorine: Chlorine’s electron-withdrawing effect enhances stability and binding to hydrophobic pockets, while fluorine’s small size and high electronegativity improve metabolic stability. For example, C7H3Cl2NO’s BBB permeability may be attributed to chlorine’s lipophilicity.
- Nitro Group: The nitro group in C19H18Cl2FNO2 could increase reactivity, as seen in nitroaromatic compounds’ roles as enzyme inhibitors .
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